molecular formula C16H10ClNO B8461467 2-(4-Chlorobenzoyl)quinoline

2-(4-Chlorobenzoyl)quinoline

Cat. No.: B8461467
M. Wt: 267.71 g/mol
InChI Key: XVHQTNKRSJARIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzoyl)quinoline is a useful research compound. Its molecular formula is C16H10ClNO and its molecular weight is 267.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H10ClNO

Molecular Weight

267.71 g/mol

IUPAC Name

(4-chlorophenyl)-quinolin-2-ylmethanone

InChI

InChI=1S/C16H10ClNO/c17-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)18-15/h1-10H

InChI Key

XVHQTNKRSJARIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting substance is prepared as follows: 15.4 g (0.1 mole) of 2-cyano-quinoline are dissolved in 200 ml of anhydrous ether, and a Grignard reagent prepared from 2.5 g (0.13 moles) of 4-chloro-bromobenzene and 3.16 g (0.13 moles) of magnesium metal are added. The reaction mixture is allowed to stand overnight, thereafter it is poured into a mixture of 15 g of ammonium bromide and ice, acidified with sulfuric acid and the organic phase is separated. After evaporating the ether the product thus-obtained (24 g) is recrystallized from ethanol. The 2-(4-chlorobenzoyl)-quinoline is obtained with a yield of 89%.
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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